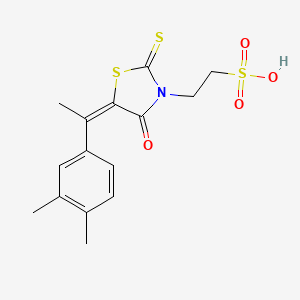

(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[1-(3,4-dimethylphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S3/c1-9-4-5-12(8-10(9)2)11(3)13-14(17)16(15(21)22-13)6-7-23(18,19)20/h4-5,8H,6-7H2,1-3H3,(H,18,19,20)/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYGCAOYINAIBB-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability. The sulfonic acid moiety may contribute to its solubility in aqueous environments, facilitating its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that various thiazolidinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these compounds were often lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | MIC (μM) | MBC (μM) |

|---|---|---|---|

| 5d | S. aureus | 37.9 | 57.8 |

| 5g | P. aeruginosa | 248 | 372 |

| 5k | E. coli | 172 | 344 |

The above data suggests that certain derivatives exhibit promising antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Thiazolidinone derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Evaluation

A study synthesized a series of thiazolidinone compounds and assessed their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting a potential for development as anticancer agents.

The biological activity of (E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.

- Induction of Apoptosis in Cancer Cells : Thiazolidinones can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the toxicity profile of these compounds. Preliminary studies indicate that certain thiazolidinone derivatives exhibit low cytotoxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

The following table compares the target compound with key structural analogs, highlighting substituent variations and physicochemical properties:

*logP values estimated using fragment-based methods.

Impact of Substituents on Bioactivity

(a) 5-Position Modifications

- The (3,4-dimethylphenyl)ethylidene group in the target compound enhances lipophilicity compared to analogs with simple phenyl or methoxyphenyl substituents . This may improve membrane permeability but reduce solubility.

(b) 3-Position Modifications

- The ethanesulfonic acid group in the target compound confers higher solubility (logS ≈ -2.5) compared to acetamide or hydroxyphenyl analogs, favoring interactions with polar targets (e.g., kinases or phosphatases) .

- Non-sulfonated analogs (e.g., ) exhibit lower solubility but may better penetrate lipid-rich tissues .

Bioactivity and Target Profiling

Bioactivity Clustering

Evidence from bioactivity profiling () suggests that thiazolidinone derivatives cluster into groups based on structural similarities. For example:

Computational Similarity Analysis

Tanimoto and Dice similarity indices () indicate that the target compound shares >80% structural similarity with its 3-phenylpropenylidene analog (Tanimoto MACCS = 0.85) but <50% with quinazolinone-linked derivatives . Despite this, bioactivity differences highlight limitations of structural similarity in predicting function .

Key Research Findings and Limitations

Sulfonic Acid Advantage : The ethanesulfonic acid group improves solubility but may limit blood-brain barrier penetration compared to methyl or methoxy substituents .

Substituent-Driven Selectivity: The 3,4-dimethylphenyl group in the target compound may enhance selectivity for inflammatory targets (e.g., COX-2) over non-specific enzymes .

Caveats : Structural similarity metrics (e.g., Tanimoto) may overlook critical pharmacophore differences, leading to divergent bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.